

# PROTAC BRD4 Degradator-2 binding affinity and selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PROTAC BRD4 Degradator-2

Cat. No.: B12428534

[Get Quote](#)

## In-Depth Technical Guide: PROTAC BRD4 Degradator-2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on a specific degrader, **PROTAC BRD4 Degradator-2**, a compound designed to target Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator, making it a compelling target in oncology and other diseases. This document provides a comprehensive overview of the available binding affinity and selectivity data for **PROTAC BRD4 Degradator-2**, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.

**PROTAC BRD4 Degradator-2** has been identified as compound 17 in the publication by Zhang F, et al., in *Bioorganic & Medicinal Chemistry*, 2020.<sup>[1][2][3]</sup> This degrader is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon with a dihydroquinazolinone-based inhibitor of BRD4.<sup>[1][2][3]</sup>

## Binding Affinity and Cellular Activity of PROTAC BRD4 Degradator-2 (Compound 17)

The following table summarizes the available quantitative data for **PROTAC BRD4 Degradator-2**. It is important to note that comprehensive binding data for the second bromodomain (BD2) and detailed degradation data (DC50, Dmax) are not publicly available in the reviewed literature. The primary publication focuses on a related compound (compound 21) for degradation analysis.<sup>[3]</sup>

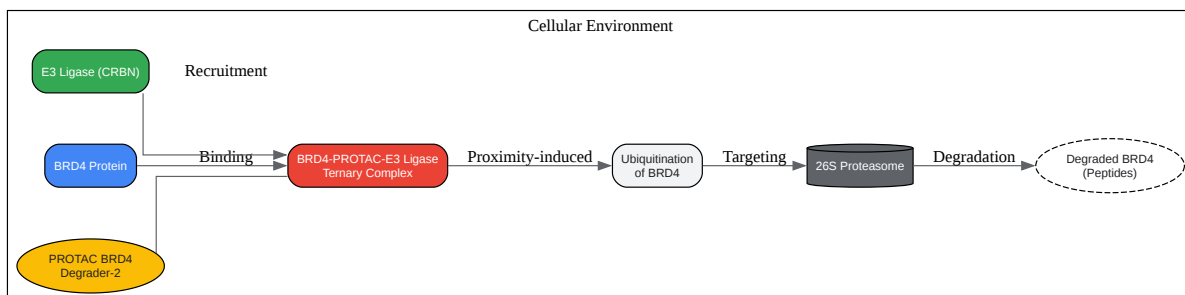
Parameter	Target/Cell Line	Value	Reference
Binding Affinity (IC50)	BRD4 (BD1)	14.2 nM	<sup>[4]</sup>
Antiproliferative Activity (IC50)	THP-1 cell line	1.83 ± 0.016 µM	<sup>[3][4]</sup>

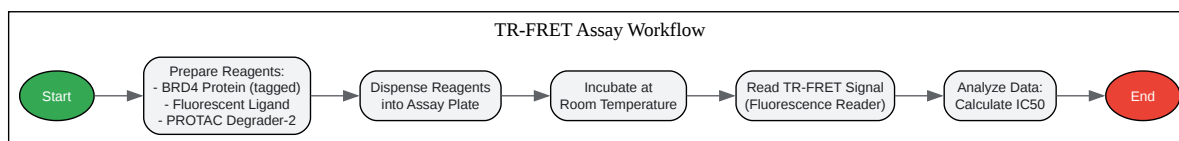
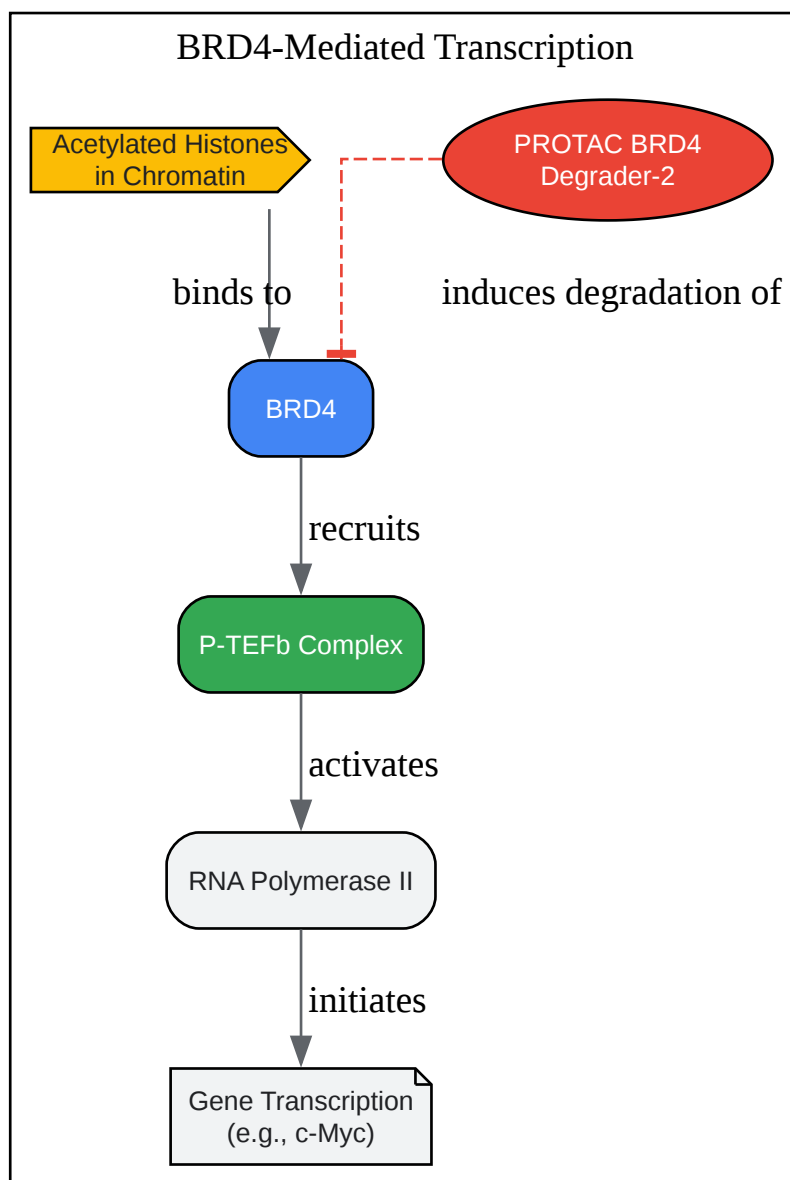
## Selectivity Profile

A comprehensive selectivity profile of **PROTAC BRD4 Degradator-2** against other BET family members (BRD2, BRD3) and the broader proteome is not available in the public domain. The development of selective BRD4 degraders is a key challenge, as many BRD4 inhibitors also bind to the highly homologous bromodomains of BRD2 and BRD3.<sup>[5]</sup> Achieving selective degradation can lead to a more targeted therapeutic effect and potentially reduced off-target toxicities.<sup>[5]</sup> While some PROTACs have demonstrated preferential degradation of BRD4 over BRD2 and BRD3, specific quantitative data for **PROTAC BRD4 Degradator-2** is not provided in the available literature.<sup>[5][6]</sup>

## Mechanism of Action: PROTAC-Mediated BRD4 Degradation

**PROTAC BRD4 Degradator-2** functions by inducing the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PROTAC BRD4 Degradation-2 binding affinity and selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428534#protac-brd4-degrader-2-binding-affinity-and-selectivity]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)